molecular formula C21H22FN5O B2669613 6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2380080-38-4

6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2669613
CAS No.: 2380080-38-4
M. Wt: 379.439
InChI Key: IVNLHIFDICNALT-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and pyrimidinyl-piperidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenated solvents, bases, and catalysts to facilitate the coupling and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives with potentially different properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, 6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of other valuable chemicals or materials. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-substituted dihydropyridazinones and pyrimidinyl-piperidine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups.

Uniqueness

What sets 6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-15-12-23-21(24-13-15)26-10-8-16(9-11-26)14-27-20(28)7-6-19(25-27)17-2-4-18(22)5-3-17/h2-7,12-13,16H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNLHIFDICNALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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